molecular formula C12H22N2O2 B14379392 5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol CAS No. 89376-06-7

5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol

Cat. No.: B14379392
CAS No.: 89376-06-7
M. Wt: 226.32 g/mol
InChI Key: YSVKJRQITBMOAR-UHFFFAOYSA-N
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Description

5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-2-ethyl-2-methylfuran with pentanal, followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biomolecules, potentially affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: Shares the amino and hydroxyl functional groups but lacks the furan ring structure.

    2-Ethyl-2-methylfuran: Contains the furan ring but lacks the amino and hydroxyl groups.

Uniqueness

5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol is unique due to its combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

89376-06-7

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

5-[(5-amino-2-ethyl-2-methylfuran-3-ylidene)amino]pentan-1-ol

InChI

InChI=1S/C12H22N2O2/c1-3-12(2)10(9-11(13)16-12)14-7-5-4-6-8-15/h9,15H,3-8,13H2,1-2H3

InChI Key

YSVKJRQITBMOAR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NCCCCCO)C=C(O1)N)C

Origin of Product

United States

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